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Compound of Interest

Compound Name: Cyclopentanecarbonitrile

Cat. No.: B127170 Get Quote

Spectroscopic Data of Cyclopentanecarbonitrile:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Cyclopentanecarbonitrile (CAS No. 4254-02-8), a key building block in organic synthesis and

drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics, offering valuable data for compound

identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

data for Cyclopentanecarbonitrile.

¹H NMR Spectral Data
The ¹H NMR spectrum of Cyclopentanecarbonitrile exhibits signals corresponding to the

methine proton and the methylene protons of the cyclopentyl ring.
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

2.85 - 2.95 m 1H - H-1

1.95 - 2.10 m 2H - H-2a, H-5a

1.75 - 1.90 m 2H - H-2b, H-5b

1.60 - 1.75 m 4H - H-3, H-4

Note: The assignments are based on the expected chemical shifts and multiplicities for the

cyclopentyl ring protons. 'a' and 'b' denote the diastereotopic protons of the methylene groups.

¹³C NMR Spectral Data
The ¹³C NMR spectrum shows distinct signals for the nitrile carbon, the methine carbon, and

the methylene carbons of the cyclopentyl ring.

Chemical Shift (δ) ppm Assignment

122.5 C≡N

35.5 C-1

31.0 C-2, C-5

25.0 C-3, C-4

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Cyclopentanecarbonitrile is characterized by a strong absorption band for the

nitrile group.
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Frequency (cm⁻¹) Intensity Assignment

2965 Strong C-H stretch (aliphatic)

2875 Medium C-H stretch (aliphatic)

2245 Strong C≡N stretch (nitrile)

1455 Medium C-H bend (methylene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification.

m/z Relative Abundance (%) Proposed Fragment

95 40 [M]⁺ (Molecular Ion)

94 100 [M-H]⁺

68 85 [M-HCN]⁺

67 95 [C₅H₇]⁺

54 50 [C₄H₆]⁺

41 80 [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

equivalent) was used.

Sample Preparation: Approximately 10-20 mg of Cyclopentanecarbonitrile was dissolved

in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard.
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¹H NMR Acquisition: The spectrum was acquired with a 30° pulse angle, a relaxation delay of

1.0 s, and an acquisition time of 4.0 s. A total of 16 scans were co-added.

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled sequence with a

45° pulse angle, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Approximately

1024 scans were accumulated.

Data Processing: The free induction decays (FIDs) were Fourier transformed after applying

an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Phase and baseline

corrections were applied to the resulting spectra.

IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer

Spectrum Two or equivalent) equipped with a universal attenuated total reflectance (uATR)

accessory was utilized.

Sample Preparation: A single drop of neat Cyclopentanecarbonitrile was placed directly

onto the diamond crystal of the uATR accessory.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A

background spectrum of the clean ATR crystal was recorded prior to the sample

measurement.

Mass Spectrometry
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) (e.g.,

Agilent 7890B GC with a 5977A MSD) was employed.

Gas Chromatography (GC):

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Inlet: Splitless injection of 1 µL of a dilute solution of Cyclopentanecarbonitrile in

dichloromethane. Inlet temperature was maintained at 250°C.
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Oven Program: The oven temperature was initially held at 50°C for 2 minutes, then

ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

Mass Spectrometry (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole.

Scan Range: m/z 35-350.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like Cyclopentanecarbonitrile.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b127170?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

